![molecular formula C19H15Cl2N3O2 B14125143 N-[(E)-[2-(2,4-dichlorophenoxy)phenyl]methylideneamino]-1-methylpyrrole-2-carboxamide](/img/structure/B14125143.png)
N-[(E)-[2-(2,4-dichlorophenoxy)phenyl]methylideneamino]-1-methylpyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-[2-(2,4-dichlorophenoxy)phenyl]methylideneamino]-1-methylpyrrole-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a dichlorophenoxy group, a phenyl group, and a pyrrole carboxamide group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[2-(2,4-dichlorophenoxy)phenyl]methylideneamino]-1-methylpyrrole-2-carboxamide typically involves the reaction of 2,4-dichlorophenoxybenzaldehyde with 1-methylpyrrole-2-carboxamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 2,4-dichlorophenoxybenzaldehyde and 1-methylpyrrole-2-carboxamide.
Catalyst: A suitable base such as triethylamine.
Solvent: An organic solvent like ethanol or methanol.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated reactors and real-time monitoring systems ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-[(E)-[2-(2,4-dichlorophenoxy)phenyl]methylideneamino]-1-methylpyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N-[(E)-[2-(2,4-dichlorophenoxy)phenyl]methylideneamino]-1-methylpyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-[(E)-[2-(2,4-dichlorophenoxy)phenyl]methylideneamino]-1-methylpyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit the activity of c-Met kinase, a receptor tyrosine kinase involved in cellular processes such as proliferation and migration .
類似化合物との比較
N-[(E)-[2-(2,4-dichlorophenoxy)phenyl]methylideneamino]-1-methylpyrrole-2-carboxamide can be compared with other similar compounds, such as:
- 2-(2,4-dichlorophenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide .
- 2-(2,4-dichlorophenoxy)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide .
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the dichlorophenoxy group and the pyrrole carboxamide group in this compound contributes to its distinct properties and applications.
特性
分子式 |
C19H15Cl2N3O2 |
|---|---|
分子量 |
388.2 g/mol |
IUPAC名 |
N-[(E)-[2-(2,4-dichlorophenoxy)phenyl]methylideneamino]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C19H15Cl2N3O2/c1-24-10-4-6-16(24)19(25)23-22-12-13-5-2-3-7-17(13)26-18-9-8-14(20)11-15(18)21/h2-12H,1H3,(H,23,25)/b22-12+ |
InChIキー |
LFNVRRFHOUYXNV-WSDLNYQXSA-N |
異性体SMILES |
CN1C=CC=C1C(=O)N/N=C/C2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
CN1C=CC=C1C(=O)NN=CC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-(4-chlorophenyl)-13-methyl-5-(2-methylprop-2-enyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B14125070.png)
![2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B14125076.png)


![N-(4-acetylphenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125092.png)
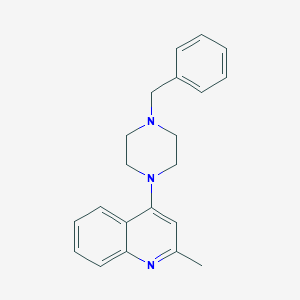
![N-[4-[2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B14125097.png)
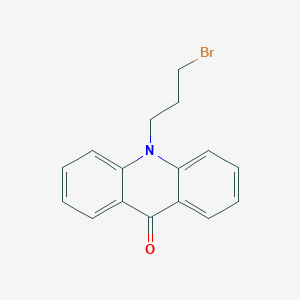
![9-(Hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B14125112.png)
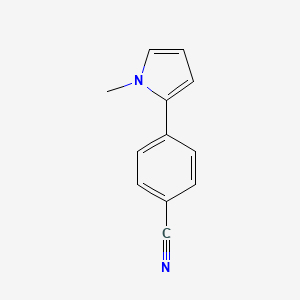
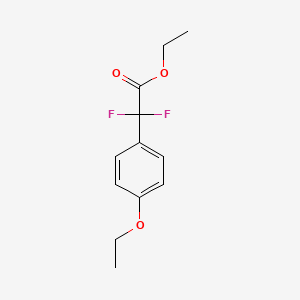
![2-Bromospiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazine]](/img/structure/B14125162.png)
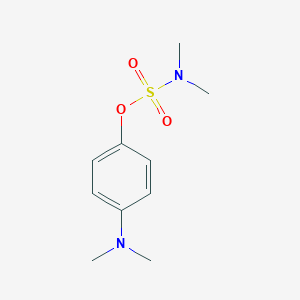
![N-(3-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125173.png)
